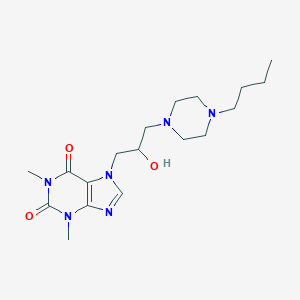
7-(3-(4-Butylpiperazin-1-yl)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-butyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves several steps. The starting material is typically theophylline, which undergoes a series of chemical reactions to introduce the 2-hydroxy-3-(4-butyl-1-piperazinyl)propyl group. The synthetic route generally includes:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the 2-hydroxypropyl group.
Piperazine Introduction: The 4-butyl-1-piperazine moiety is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Análisis De Reacciones Químicas
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other pharmacological effects. The pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating various physiological processes.
Comparación Con Compuestos Similares
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with a simpler structure.
Dyphylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and efficacy.
The uniqueness of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline lies in its enhanced pharmacological properties due to the presence of the 4-butyl-1-piperazinyl group, which may offer improved therapeutic benefits.
Propiedades
Número CAS |
19971-76-7 |
|---|---|
Fórmula molecular |
C18H30N6O3 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
Clave InChI |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
SMILES canónico |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















